
Tetrabenazine
Vue d'ensemble
Description
Xenazine, également connu sous son nom générique tétrabénazine, est un médicament principalement utilisé pour traiter les mouvements involontaires (chorée) associés à la maladie de Huntington. C’est un inhibiteur du transporteur vésiculaire des monoamines 2 (VMAT2), qui aide à contrôler les mouvements musculaires en appauvrissant les monoamines telles que la dopamine, la sérotonine et la noradrénaline dans le cerveau .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La tétrabénazine est synthétisée par un procédé chimique en plusieurs étapes. La synthèse implique généralement les étapes suivantes :
Formation du noyau de la tétrabénazine : La structure de base est synthétisée par une série de réactions, y compris la cyclisation et les transformations de groupes fonctionnels.
Fonctionnalisation : La structure de base est ensuite fonctionnalisée pour introduire les substituants nécessaires qui confèrent les propriétés pharmacologiques souhaitées.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour garantir une pureté et une puissance élevées.
Méthodes de production industrielle
La production industrielle de tétrabénazine implique la mise à l’échelle du processus de synthèse en laboratoire. Cela inclut l’optimisation des conditions de réaction pour la production à grande échelle, la garantie d’une qualité constante et le respect des normes réglementaires pour la fabrication pharmaceutique. Les principales considérations sont :
Efficacité de la réaction : Maximiser le rendement et minimiser les sous-produits.
Sécurité : Assurer une manipulation sûre des produits chimiques et des conditions de réaction.
Contrôle de la qualité : Mettre en œuvre des mesures rigoureuses de contrôle de la qualité pour garantir que le produit final répond à toutes les spécifications.
Analyse Des Réactions Chimiques
Types de réactions
La tétrabénazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La tétrabénazine peut être oxydée pour former divers métabolites.
Réduction : Elle peut être réduite dans des conditions spécifiques pour donner différents produits.
Substitution : Les groupes fonctionnels sur la molécule de tétrabénazine peuvent être substitués par d’autres groupes pour modifier ses propriétés.
Réactifs et conditions courants
Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Agents réducteurs : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés pour les réactions de réduction.
Réactifs de substitution : Les agents halogénants et les nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la tétrabénazine, qui peuvent avoir des propriétés pharmacologiques et des applications différentes.
Applications de la recherche scientifique
Chimie
En chimie, la tétrabénazine est étudiée pour sa structure et sa réactivité uniques. Les chercheurs explorent sa synthèse, sa modification et son potentiel en tant qu’échafaudage pour le développement de nouveaux composés.
Biologie
En recherche biologique, la tétrabénazine est utilisée pour étudier le rôle des monoamines dans les processus neurologiques. Elle sert d’outil pour étudier les effets de l’appauvrissement des monoamines sur le fonctionnement du cerveau et le comportement.
Médecine
En médecine, la tétrabénazine est utilisée pour traiter la chorée chez les patients atteints de la maladie de Huntington. Elle fait également l’objet d’études pour son potentiel dans le traitement d’autres troubles du mouvement et de conditions psychiatriques.
Industrie
Dans l’industrie pharmaceutique, la tétrabénazine est un médicament précieux pour la prise en charge des symptômes de la maladie de Huntington. Sa production et sa formulation sont des domaines essentiels de recherche et de développement.
Applications De Recherche Scientifique
Pharmacological Mechanism
Tetrabenazine acts by selectively depleting monoamines in the central nervous system. It achieves this by reversibly binding to the vesicular monoamine transporter type 2, which inhibits the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into presynaptic neurons. This mechanism is particularly beneficial in managing conditions characterized by excessive movement.
Clinical Applications
-
Huntington's Disease :
- Approved by the U.S. Food and Drug Administration for treating chorea associated with Huntington's disease, this compound has shown significant efficacy in reducing chorea severity.
- A double-blind study demonstrated that patients experienced a mean reduction in chorea scores after treatment, with long-term studies confirming sustained benefits over extended periods .
- Dystonia :
- Tourette Syndrome :
- Chorea from Other Causes :
Safety and Side Effects
Despite its effectiveness, this compound is associated with several adverse effects. Common side effects include:
- Sedation/Somnolence : Reported in 18% of patients.
- Depressed Mood : Occurred in 17% of cases.
- Akathisia : Noted in about 9% of patients.
- Parkinsonism : Increased scores observed in long-term studies .
Monitoring for these side effects is crucial, especially in chronic users.
Long-Term Efficacy Study
A long-term study involving 400 patients treated with this compound for hyperkinetic movement disorders showed that 89.2% of patients with tardive stereotypy experienced marked improvement, while similar positive responses were noted across various movement disorders .
Open-Label Extension Study
In an open-label extension study for Huntington's disease patients who had completed a double-blind trial, 45 out of 75 participants continued treatment for up to 80 weeks. The study found significant reductions in chorea scores alongside monitoring for adverse effects such as parkinsonism and depression .
Comprehensive Data Table
Disorder | Percentage Improvement | Common Side Effects |
---|---|---|
Huntington's Disease | 82.8% | Sedation, Depression |
Tardive Dystonia | 80.5% | Akathisia, Insomnia |
Idiopathic Dystonia | 62.9% | Parkinsonism |
Tourette Syndrome | Varies | Anxiety |
Other Hyperkinetic Disorders | Varies | Restlessness |
Mécanisme D'action
La tétrabénazine exerce ses effets en inhibant le transporteur vésiculaire des monoamines 2 (VMAT2). Cette inhibition réduit l’absorption des monoamines dans les vésicules synaptiques, ce qui entraîne une diminution des niveaux de neurotransmetteurs tels que la dopamine, la sérotonine et la noradrénaline dans la fente synaptique. En diminuant ces niveaux de neurotransmetteurs, la tétrabénazine aide à contrôler les mouvements involontaires et d’autres symptômes associés à la maladie de Huntington .
Comparaison Avec Des Composés Similaires
Composés similaires
Deutétrabénazine : Un dérivé de la tétrabénazine avec des propriétés pharmacocinétiques améliorées.
Valbénazine : Un autre inhibiteur du VMAT2 utilisé pour traiter la dyskinésie tardive.
Unicité
La tétrabénazine est unique par son inhibition spécifique du VMAT2, ce qui la rend particulièrement efficace pour traiter la chorée dans la maladie de Huntington. Sa capacité à appauvrir les monoamines sélectivement dans le cerveau la distingue d’autres composés qui peuvent avoir des effets plus larges ou moins ciblés.
En comprenant la synthèse, les réactions, les applications et le mécanisme d’action de la tétrabénazine, les chercheurs et les cliniciens peuvent mieux apprécier son rôle dans le traitement des troubles neurologiques et son potentiel pour les futurs développements thérapeutiques.
Activité Biologique
Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), primarily used in the treatment of hyperkinetic movement disorders, including chorea associated with Huntington's disease. Its biological activity is characterized by its effects on neurotransmitter depletion and modulation of dopaminergic pathways.
This compound selectively inhibits VMAT2, leading to a decrease in the storage and release of monoamines such as dopamine, serotonin, and norepinephrine. The compound exhibits a 10-fold selectivity for VMAT2 over VMAT1 , with IC50 values of 0.3 μM and 3.4 μM, respectively . This inhibition results in reduced dopamine availability, which is crucial for fine motor control, thereby alleviating symptoms of hyperkinetic disorders.
Pharmacological Profile
- Dopamine Depletion : this compound reduces dopamine levels significantly in the brain. In animal studies, it has been shown to decrease dopamine by approximately 40% , serotonin by 44% , and norepinephrine by 41% .
- Dopamine D2 Receptor Interaction : Although this compound has a weak binding affinity at the D2 receptor (Ki = 2100 nM), it can act as a dopamine receptor antagonist under certain conditions .
- Behavioral Effects : In animal models, this compound has been reported to increase cFos expression in areas like the thalamus and hippocampus, indicating changes in neuronal activity associated with its use .
Case Studies and Trials
-
Huntington's Disease :
- In a double-blind study, this compound demonstrated a significant reduction in chorea severity, with an average reduction of 23.5% on the Unified Huntington Disease Rating Scale (UHDRS) compared to placebo .
- A long-term open-label study involving 165 patients showed that 79% of those with moderate chorea and 86% with severe chorea achieved marked or very good responses to treatment .
- Hyperkinetic Movement Disorders :
Side Effects
Common side effects associated with this compound include:
- Daytime drowsiness
- Insomnia
- Restlessness
- Parkinsonian features
- Mild postural hypotension
These effects are generally manageable and may resolve with dosage adjustments or continued administration .
Summary of Findings
Parameter | Value/Effect |
---|---|
VMAT2 Selectivity | 10-fold over VMAT1 |
IC50 for VMAT2 | 0.3 μM |
Dopamine Reduction | ~40% |
UHDRS Chorea Reduction | 23.5% average reduction |
Patient Response (Moderate HD) | 79% marked or very good response |
Common Side Effects | Drowsiness, insomnia, restlessness |
Q & A
Basic Research Questions
Q. What is the mechanism of action of tetrabenazine, and how does it inform experimental design in preclinical studies?
this compound selectively inhibits vesicular monoamine transporter 2 (VMAT2), depleting presynaptic dopamine and serotonin stores. Preclinical studies should incorporate assays measuring monoamine depletion kinetics (e.g., microdialysis or radiolabeled neurotransmitter uptake) and behavioral models of hyperkinetic disorders (e.g., Huntington’s disease chorea). Structural studies using cryo-EM have mapped this compound’s binding site on VMAT2, enabling targeted mutagenesis to explore selectivity .
Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for this compound quantification. Key parameters include a C18 column, isocratic elution (e.g., acetonitrile-phosphate buffer, pH 3.0), and detection at 280 nm. Method validation should assess specificity, linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>98%). This approach avoids interference from degradation products or excipients .
Q. How do CYP2D6 polymorphisms influence this compound dosing in clinical research?
CYP2D6 metabolizer status (poor, intermediate, extensive, ultrarapid) dictates this compound pharmacokinetics. Poor metabolizers require lower doses to avoid toxicity, while ultrarapid metabolizers may need higher doses for efficacy. Genotyping protocols should precede dose titration in trials. Retrospective analyses show ultrarapid metabolizers require longer titration periods (8 vs. 3 weeks) and higher doses (75 mg/day vs. 50 mg/day) .
Advanced Research Questions
Q. How can researchers resolve contradictions between real-world dosing patterns and clinical trial protocols for this compound?
Real-world data indicate suboptimal dosing (≤50 mg/day in >73% of patients) despite clinical trial protocols recommending 75 mg/day. To address this, researchers should:
- Conduct longitudinal observational studies controlling for comorbidities (e.g., depression, anxiety) and CYP2D6 status.
- Use propensity score matching to compare outcomes between real-world and trial cohorts.
- Incorporate patient-reported outcomes (PROs) to assess tolerability-driven dose reductions .
Q. What structural biology techniques elucidate this compound’s binding to VMAT2, and what are their methodological limitations?
Cryo-EM structures of VMAT2-tetrabenazine complexes (3.8–4.2 Å resolution) identify critical binding residues (e.g., Asp33, Tyr429). Limitations include artifacts from detergent solubilization and fused protein tags, which may alter conformational states. Molecular dynamics simulations can supplement structural data but require validation against mutagenesis and functional assays to avoid speculative ligand repositioning .
Q. How do adverse event profiles of this compound compare to its deuterated analogs in real-world data?
Deuthis compound, a deuterated analog, reduces dosing frequency and adverse events (AEs) like somnolence and depression. Pharmacovigilance studies using FAERS data show this compound has higher AE signals for off-label use (OR=1.8) and death (OR=2.3). Researchers should apply disproportionality analysis (e.g., reporting odds ratios) to compare AE frequencies while adjusting for confounders like disease severity .
Q. Methodological Considerations
- Experimental Design : Prioritize randomized crossover trials for dose-response studies to account for intra-patient variability .
- Data Contradictions : Use meta-regression to reconcile discrepancies between trial efficacy (e.g., 75 mg/day) and real-world adherence patterns .
- Analytical Validation : Include forced degradation studies (acid/base/oxidative stress) to confirm HPLC method stability-indicating properties .
Propriétés
IUPAC Name |
(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-HOCLYGCPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042614 | |
Record name | Tetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58-46-8, 1026016-84-1 | |
Record name | (±)-Tetrabenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1026016-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabenazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenazine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrabenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRABENAZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A3NP33E5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TETRABENAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9O08YRN8O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.